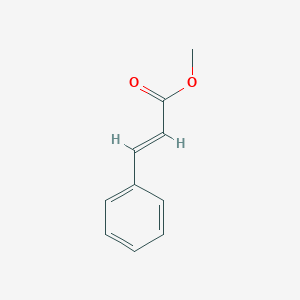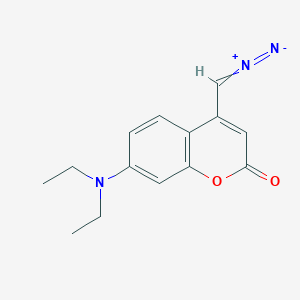
4-(Diazomethyl)-7-(diethylamino)coumarin
概要
説明
4-(Diazomethyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and fluorescence studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diazomethyl)-7-(diethylamino)coumarin typically involves the introduction of the diazomethyl group into the coumarin scaffold. One common method is the reaction of 7-(diethylamino)coumarin with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk associated with handling diazomethane. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality of the product .
化学反応の分析
Types of Reactions
4-(Diazomethyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with the diazomethyl group converted to a methyl group.
Substitution: Substituted coumarin derivatives with various functional groups replacing the diazomethyl group.
科学的研究の応用
4-(Diazomethyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent dyes and materials for optical applications
作用機序
The mechanism of action of 4-(Diazomethyl)-7-(diethylamino)coumarin involves its interaction with molecular targets through its diazomethyl and diethylamino groups. These groups facilitate binding to specific proteins and enzymes, leading to the modulation of biological pathways. The compound’s fluorescence properties also enable it to act as a probe for studying molecular interactions and dynamics .
類似化合物との比較
Similar Compounds
4-Aminocoumarin: Known for its biological activities and used as a building block in organic synthesis.
7-Diethylaminocoumarin: Similar in structure but lacks the diazomethyl group, limiting its reactivity compared to 4-(Diazomethyl)-7-(diethylamino)coumarin.
Coumarin: The parent compound with a wide range of applications in medicinal chemistry and material science .
Uniqueness
This compound stands out due to the presence of both diazomethyl and diethylamino groups, which enhance its reactivity and fluorescence properties. This makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
4-(diazomethyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJREJZJPCLZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88861-43-2 | |
| Record name | 4-(Diazomethyl)-7-(diethylamino)coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


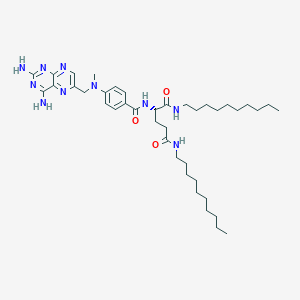
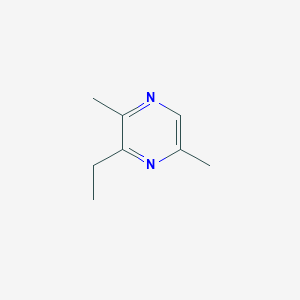
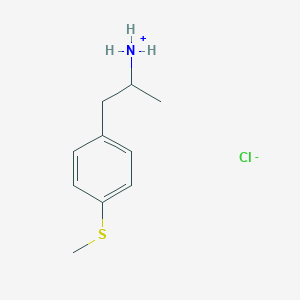
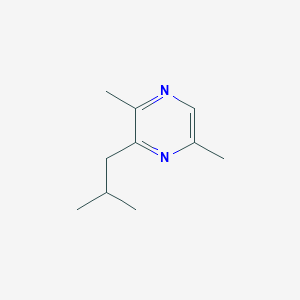
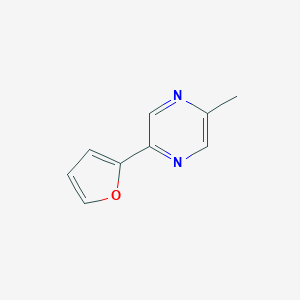
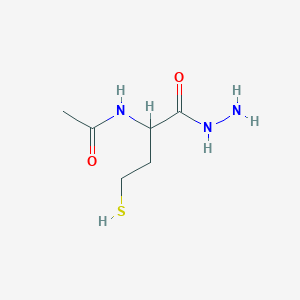
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
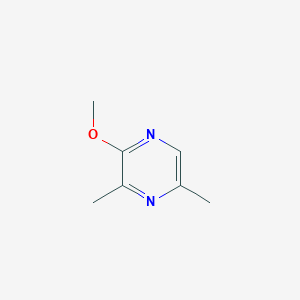
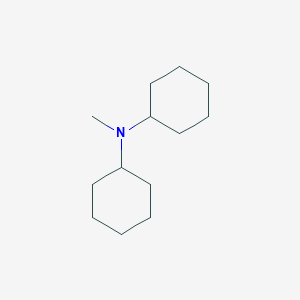
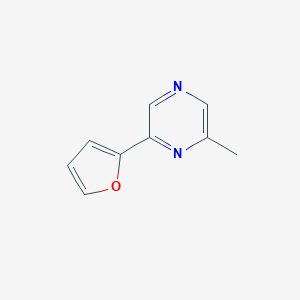
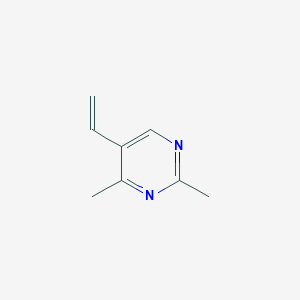
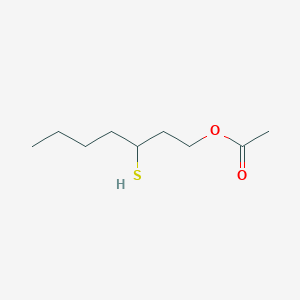
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
